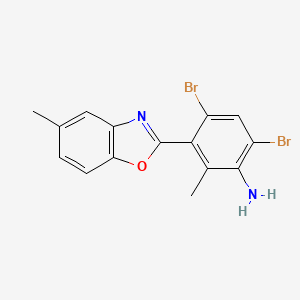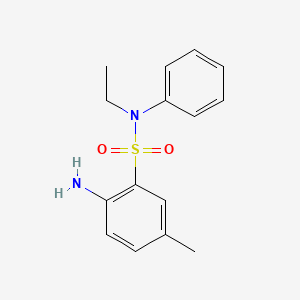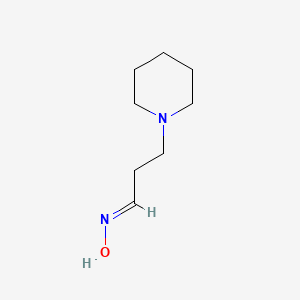![molecular formula C8H8N4O B13793103 7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one CAS No. 70385-90-9](/img/structure/B13793103.png)
7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of 7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one involves several key steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrrole and pyrazine rings.
Ring Annulation: This step involves the annulation of the pyrrole and pyrazine rings to form the fused heterocyclic structure.
Cycloaddition: Cycloaddition reactions are employed to introduce additional functional groups and complete the synthesis.
Direct C-H Arylation: This method involves the direct arylation of the C-H bonds in the pyrrole and pyrazine rings to introduce aryl groups.
Industrial production methods often utilize transition-metal-free strategies and solid-phase synthesis techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be performed using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, antiviral, and antifungal activities, making it a potential candidate for drug development.
Medicine: It has shown promise as a kinase inhibitor, which could be useful in cancer therapy.
Industry: The compound is used in the development of organic materials and natural products.
Wirkmechanismus
The mechanism of action of 7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different scaffold.
1H-Pyrazolo[3,4-b]pyridines: These compounds also exhibit kinase inhibitory activity but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
70385-90-9 |
|---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
7-imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C8H8N4O/c1-3-4(2)11-6-5(10-3)7(9)12-8(6)13/h1-2H3,(H2,9,12,13) |
InChI-Schlüssel |
BFGALDGBXXLBLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C(=N)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















